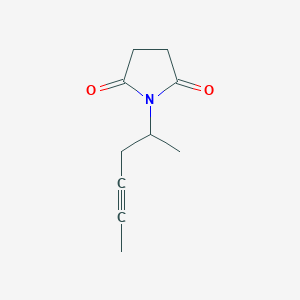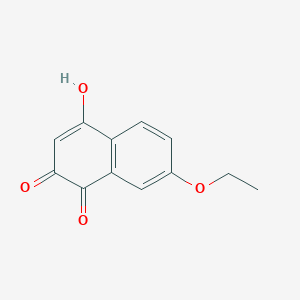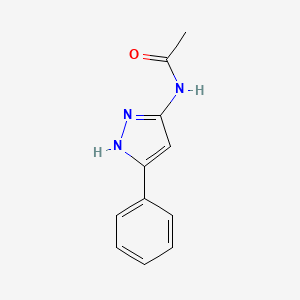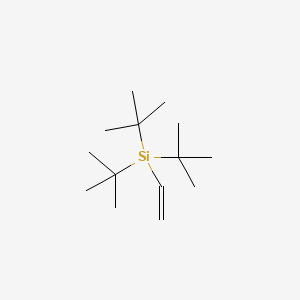![molecular formula C16H14O5S B14144971 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid CAS No. 89217-51-6](/img/structure/B14144971.png)
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with an ethylsulfanyl group and a phenoxy group, along with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-(ethylsulfanyl)phenol with 1,4-dibromobenzene in the presence of a base, followed by carboxylation to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of carboxylic acids.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, contributing to its potential anticancer effects. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxylic acid:
4-(Ethylsulfanyl)phenol: Lacks the carboxylic acid groups but shares the ethylsulfanyl and phenoxy functionalities.
Uniqueness
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethylsulfanyl and phenoxy groups, along with carboxylic acid functionalities, allows for versatile chemical modifications and interactions in various research and industrial contexts.
Properties
CAS No. |
89217-51-6 |
|---|---|
Molecular Formula |
C16H14O5S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(4-ethylsulfanylphenoxy)terephthalic acid |
InChI |
InChI=1S/C16H14O5S/c1-2-22-12-6-4-11(5-7-12)21-14-9-10(15(17)18)3-8-13(14)16(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
DUWZXJKGHPJIBC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)




![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)

![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)

